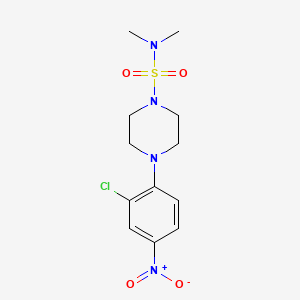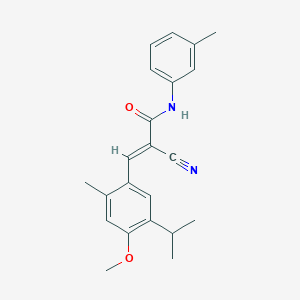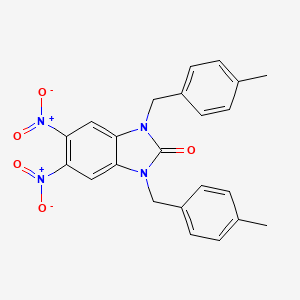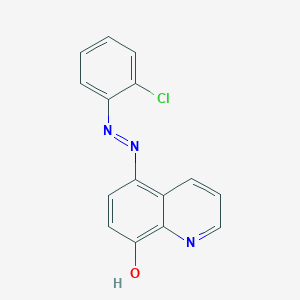
4-(2-chloro-4-nitrophenyl)-N,N-dimethylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-4-nitrophenyl)-N,N-dimethylpiperazine-1-sulfonamide: 2-chloro-4-nitrophenyl α-D-maltotrioside , is a chemical compound with the following properties:
Empirical Formula: C24H34ClNO18
Molecular Weight: 659.98 g/mol
CAS Number: 118291-90-0
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the glycosylation of a maltotrioside core with a 2-chloro-4-nitrophenyl group. The specific reaction conditions and protecting groups used during the synthesis may vary, but the overall strategy aims to selectively introduce the desired substituents.
Industrial Production:: While detailed industrial production methods are not widely available, researchers have synthesized this compound in the laboratory for specific applications.
Chemical Reactions Analysis
Reactions::
Glycosylation: The compound is formed by glycosylation of a maltotrioside backbone with a 2-chloro-4-nitrophenyl group.
Hydrolysis: Enzymatic hydrolysis by α-amylases cleaves the glycosidic bond, releasing 2-chloro-4-nitrophenol.
Glycosylation: Glycosyl donors (e.g., glucosyl halides) and acceptors (e.g., maltotrioside) are used in the presence of Lewis acids or other catalysts.
Hydrolysis: α-Amylases catalyze the hydrolysis of glycosidic bonds.
Major Products:: The major product is the target compound itself, 2-chloro-4-nitrophenyl α-D-maltotrioside.
Scientific Research Applications
This compound finds applications in various scientific fields:
Enzymology: Used as a substrate in assays to determine α-amylase activity.
Chemical Biology: Investigated for its interactions with enzymes and receptors.
Medicinal Chemistry:
Mechanism of Action
The exact mechanism by which 2-chloro-4-nitrophenyl α-D-maltotrioside exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore related compounds with similar glycosidic structures or functional groups. the uniqueness of 2-chloro-4-nitrophenyl α-D-maltotrioside requires further investigation.
Properties
Molecular Formula |
C12H17ClN4O4S |
|---|---|
Molecular Weight |
348.81 g/mol |
IUPAC Name |
4-(2-chloro-4-nitrophenyl)-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C12H17ClN4O4S/c1-14(2)22(20,21)16-7-5-15(6-8-16)12-4-3-10(17(18)19)9-11(12)13/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
JSAZDGWSHBJIMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-dimethoxyphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11525133.png)
![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11525145.png)
![N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11525153.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11525165.png)
![ethyl (2E)-2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11525172.png)
![N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11525176.png)

![(1E)-1-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11525183.png)
![N-(5-bromopyridin-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11525185.png)


![4-chloro-N'-{[(2-chloro-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B11525207.png)

![3-[(2-ethylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11525227.png)
